1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of dibenzo[a,d]cycloheptenes This compound is characterized by its unique structure, which includes a dibenzoannulene core fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride typically involves the following steps:
Formation of the Dibenzo[a,d]cycloheptene Core: This can be achieved through a Friedel-Crafts alkylation reaction, where an aryl alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.
Cyclization: The intermediate product undergoes cyclization to form the dibenzo[a,d]cycloheptene core.
Piperazine Ring Introduction: The dibenzo[a,d]cycloheptene core is then reacted with piperazine under suitable conditions to introduce the piperazine ring.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Purification: The intermediate products are purified using techniques such as recrystallization or chromatography.
Final Product Formation: The purified intermediates are then reacted to form the final product, which is further purified and converted into the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride can be compared with other similar compounds such as:
- 10,11-Dihydro-5H-dibenzoa,dannulen-5-one : Similar core structure but lacks the piperazine ring.
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene : Contains a hydroxyl group instead of the piperazine ring.
- Dibenzosuberone : Another dibenzoannulene derivative with different functional groups.
The uniqueness of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride lies in its specific structure, which combines the dibenzoannulene core with a piperazine ring, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24Cl2N2 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C19H22N2.2ClH/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)21-13-11-20-12-14-21;;/h1-8,19-20H,9-14H2;2*1H |
InChI Key |
LUZHSSGYPIBRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCNCC4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.